3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of the 3-Phenylpropyl Group: The 3-phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide: Unique due to its specific substitution pattern on the pyrazole ring.
Other Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring, such as 3-(4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C19H18ClN3O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c20-16-10-8-15(9-11-16)18-17(13-22-23-18)19(24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,24)(H,22,23) |
InChI Key |
XKSKLMJIVTXITG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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